[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate
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Overview
Description
The compound [5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate is a complex organic molecule with a unique structure. It contains multiple functional groups, including amino, hydroxy, methoxy, oxo, and butanoate groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pentacyclic core: This involves cyclization reactions using appropriate starting materials under controlled conditions.
Introduction of functional groups: Amino, hydroxy, methoxy, and oxo groups are introduced through various substitution and addition reactions.
Esterification: The final step involves esterification to form the butanoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo groups can be reduced to form hydroxy derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield an oxo derivative, while substitution of the amino group may yield an alkylated or acylated product.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biology, the compound may be used as a probe to study biochemical pathways. Its unique structure allows it to interact with specific enzymes or receptors, providing insights into their functions.
Medicine
In medicine, the compound may have potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are involved.
Industry
In industry, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl acetate
- [5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl propanoate
Uniqueness
The uniqueness of [5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate lies in its specific combination of functional groups and its pentacyclic core structure. This combination provides unique reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C35H38N5O13+ |
---|---|
Molecular Weight |
736.7 g/mol |
IUPAC Name |
[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate |
InChI |
InChI=1S/C35H37N5O13/c1-4-6-21(42)48-12-19-16(50-22(43)7-5-2)11-20(49-19)39-13-40(27-30(39)37-35(36)38-31(27)45)32-28(44)26-25-18(51-34(26)53-32)10-17(47-3)24-14-8-9-15(41)23(14)33(46)52-29(24)25/h10,13,16,19-20,26,28,32,34,44H,4-9,11-12H2,1-3H3,(H2-,36,37,38,45)/p+1 |
InChI Key |
NWMVVDVHAZBDNV-UHFFFAOYSA-O |
Canonical SMILES |
CCCC(=O)OCC1C(CC(O1)[N+]2=CN(C3=C2N=C(NC3=O)N)C4C(C5C(O4)OC6=CC(=C7C8=C(C(=O)CC8)C(=O)OC7=C56)OC)O)OC(=O)CCC |
Origin of Product |
United States |
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